molecular formula C10H7Br B8269670 2-Bromonaphthalene-1,3,4,5,6,7,8-D7

2-Bromonaphthalene-1,3,4,5,6,7,8-D7

Cat. No. B8269670
M. Wt: 214.11 g/mol
InChI Key: APSMUYYLXZULMS-GSNKEKJESA-N
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Patent
US05470845

Procedure details

To a stirred solution of 4.14 g (20.0 mmol) of 2-bromonaphthalene in 50 mL of THF at -78° C. under nitrogen was added a solution of 23.5 mL (40.0 mmol, 1.7M in pentane) of t-butyllithium over 10 minutes. The resulting slurry was stirred for 30 minutes and then warmed to 0° C. for 15 minutes. To this deep indigo solution was added a solution of 3.50 g (25.6 mmol) of thrice-fused zinc chloride in 25 mL of THF. The resulting light yellow solution was warmed to room temperature and stirred for 1 hour. After cooling to -78° C., a solution of 5.66 g (20.0 mmol) 1-bromo-4-iodobenzene and 300 mg (0.26 mmol) of tetrakis(triphenylphosphine)palladium in 20 mL of THF was added over the course of 15 minutes. After an additional 20 min, the cooling bath was removed, the reaction stirred at room temperature for 16 hours and then quenched with 50 mL of 2M hydrochloric acid. The mixture was extracted thrice with ether, the extracts combined, washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate. The organic extract was dried (MgSO4) and evaporated. The crude product was purified by flash chromatography on silica gel (5×25 cm column, hexanes as elutent) to give 4.05 g (72%) of title compound as a white solid, mp 121°-123° C.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.66 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C([Li])(C)(C)C.[Br:17][C:18]1[CH:23]=[CH:22][C:21](I)=[CH:20][CH:19]=1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=2)=[CH:20][CH:19]=1 |^1:33,35,54,73|

Inputs

Step One
Name
Quantity
4.14 g
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.66 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting light yellow solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -78° C.
WAIT
Type
WAIT
Details
After an additional 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with 50 mL of 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted thrice with ether
WASH
Type
WASH
Details
washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (5×25 cm column, hexanes as elutent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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